molecular formula C15H15NO2 B13231490 1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one

1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one

Cat. No.: B13231490
M. Wt: 241.28 g/mol
InChI Key: PKNYPDGQYVUGGG-UHFFFAOYSA-N
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Description

1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one is an organic compound with the molecular formula C15H15NO2. It is a derivative of phenyl ethanone, featuring an amino group and a benzyloxy group attached to the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-(benzyloxy)benzaldehyde with an appropriate reagent to introduce the ethanone group. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The amino and benzyloxy groups play a crucial role in its binding to enzymes or receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-Amino-5-(benzyloxy)phenyl]ethan-1-one is unique due to the presence of both amino and benzyloxy groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

1-(2-amino-5-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C15H15NO2/c1-11(17)14-9-13(7-8-15(14)16)18-10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3

InChI Key

PKNYPDGQYVUGGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)N

Origin of Product

United States

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